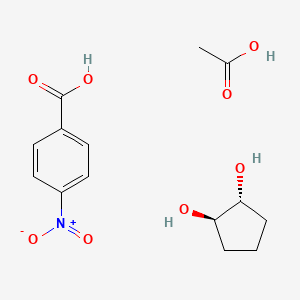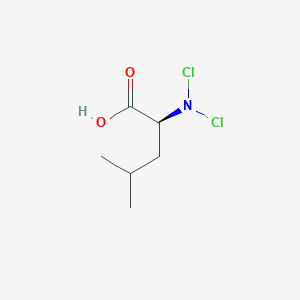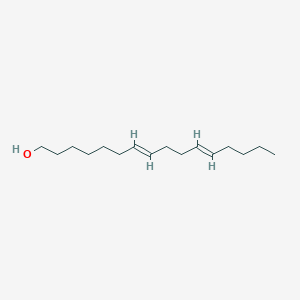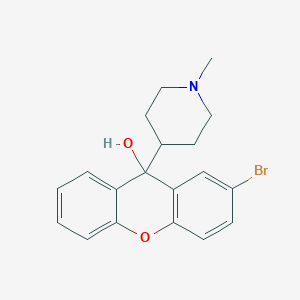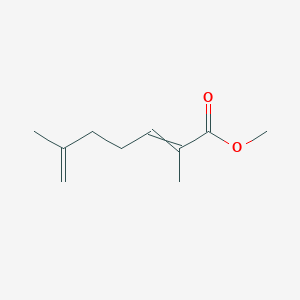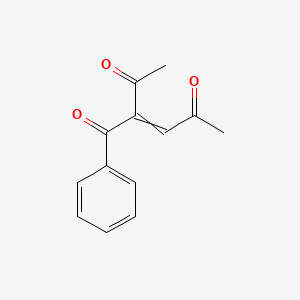
2,2,3,3,5,5-Hexamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5-Hexamethylhexane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, characterized by its six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethylhexane typically involves the alkylation of hexane with methyl groups. One common method is the catalytic hydrogenation of 2,2,3,3,5,5-hexamethyl-2,3,4,5-tetrahydro-1H-pyrrole. This reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,5,5-Hexamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form various oxygenated derivatives.
Reduction Reactions: Hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,3,5,5-hexamethylhexyl chloride.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Formation of fully saturated hydrocarbons.
Scientific Research Applications
2,2,3,3,5,5-Hexamethylhexane has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5-Hexamethylhexane is primarily related to its hydrophobic nature and ability to interact with non-polar environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s molecular targets include hydrophobic regions of proteins and lipid membranes, where it can modulate their structure and function.
Comparison with Similar Compounds
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
Comparison: 2,2,3,3,5,5-Hexamethylhexane is unique due to its symmetrical structure, which imparts distinct physical and chemical properties compared to its isomers. The symmetrical arrangement of methyl groups results in a lower boiling point and different reactivity patterns, making it a valuable compound for specific applications.
Properties
CAS No. |
60302-24-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,3,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-10(2,3)9-12(7,8)11(4,5)6/h9H2,1-8H3 |
InChI Key |
YFGLJPQISFJQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


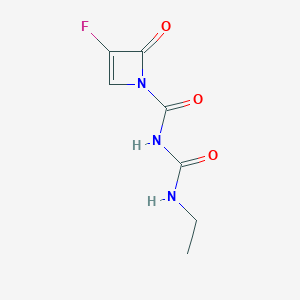
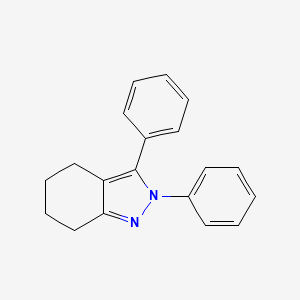
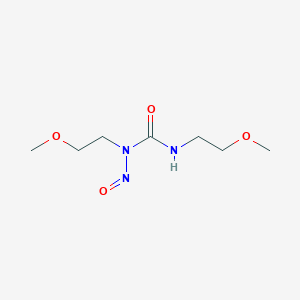


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
